N-(4-ethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Description
N-(4-ethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C25H29N5O3 and its molecular weight is 447.539. The purity is usually 95%.
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Biological Activity
N-(4-ethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide, with the CAS number 1251612-42-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural and chemical properties:
Property | Details |
---|---|
Molecular Formula | C25H29N5O3 |
Molecular Weight | 447.5 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is known to modulate the activity of specific receptors and enzymes, which can lead to therapeutic effects in various conditions:
- Receptor Interaction : The compound may act as a ligand for certain neurotransmitter receptors, including those involved in serotonin signaling due to its piperazine moiety. This interaction can influence mood and anxiety disorders.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes, potentially affecting pathways involved in neuroprotection and inflammation.
Neuroprotective Effects
Studies involving related piperazine derivatives highlight their neuroprotective capabilities. For instance, compounds that activate TRPC6 channels have been shown to reduce neuronal damage during ischemic events. This suggests that this compound could similarly protect neurons under stress conditions such as stroke or trauma.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally similar to this compound, providing insights into its potential effects:
- Piperazine Derivatives : A study reported that piperazine derivatives could inhibit human acetylcholinesterase, suggesting cognitive enhancement potential through modulation of cholinergic signaling .
- TRPC6 Activation : Research on TRPC6 channel activators has shown improvements in neuronal viability post-injury, indicating that compounds like this compound may offer neuroprotective benefits .
- Anti-inflammatory Activity : Related compounds have demonstrated anti-inflammatory effects in animal models, particularly in carrageenan-induced edema tests, highlighting a possible therapeutic role in inflammatory diseases .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-3-32-22-11-9-20(10-12-22)27-23(31)18-33-24-17-19(2)26-25(28-24)30-15-13-29(14-16-30)21-7-5-4-6-8-21/h4-12,17H,3,13-16,18H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFQONJDBDKLAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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